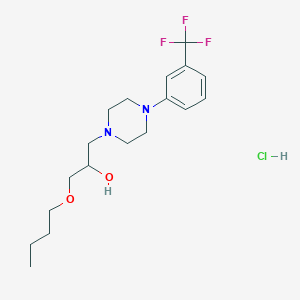

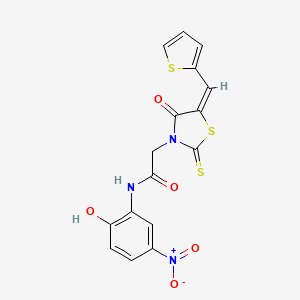

![molecular formula C11H12BrN B3008544 (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 956037-89-1](/img/structure/B3008544.png)

(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as any other reactions it may participate in .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting and boiling points, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and are typically confirmed through experimentation .科学的研究の応用

Synthesis and Potential in Cancer Therapy

A study by Staněk et al. (1991) details the synthesis of novel compounds including 1-azabicyclo[3.1.0]hexane derivatives. These compounds have shown promising results in inhibiting the human placental aromatase enzyme, which is crucial for converting androgens to estrogens. This inhibition suggests potential applications in the endocrine therapy of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).

Nonnarcotic Analgesic Agents

Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, including compounds like Bicifadine. These compounds demonstrated significant analgesic potency in various assays, indicating their potential as nonnarcotic analgesic agents (Epstein et al., 1981).

Novel Synthetic Methods

Hayashi et al. (2009) established an effective method for forming 1-azabicyclo[3.1.0]hexane, providing a pathway for synthesizing various pyrrolidines and piperidines. This synthesis method can contribute to the development of diverse pharmaceutical compounds (Hayashi et al., 2009).

Heterocyclic Intermediate Synthesis

Sirois et al. (2018) describe a scalable synthesis of a heterocyclic intermediate, specifically a triazolyl azabicycle. The synthesis method developed is robust and efficient, offering a practical approach to producing these important intermediates for further pharmaceutical applications (Sirois et al., 2018).

Modular Synthesis Approach

Harris et al. (2017) report a modular approach to synthesize 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which are of great interest to the pharmaceutical industry. This approach includes Suzuki-Miyaura and Chan-Evans-Lam coupling reactions and provides a way to construct these compounds with a broad range of aryl and heteroaryl bromides and chlorides (Harris et al., 2017).

Diastereoselective Synthesis

Shevtsov et al. (2002) developed a general method for synthesizing substituted 1,3,6-triazabicyclo[3.1.0]hexanes. The method demonstrates diastereoselective reactions with various carbonyl compounds, leading to the formation of two racemates, which is significant for the synthesis of complex chiral structures (Shevtsov et al., 2002).

Lipase-Catalyzed Synthesis

Tsuji et al. (1999) outlined an efficient method for preparing optically active enantiomers of a cyclopropyl chiral synthon. Using lipase Amano PS, they achieved high enantiomeric purity, demonstrating the potential of enzyme-catalyzed methods in the synthesis of chiral compounds (Tsuji et al., 1999).

Antimalarial Activities

Ningsanont et al. (2003) evaluated the derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate for their antimalarial activities. These derivatives showed in vitro activity against P. falciparum, indicating their potential as antimalarial agents (Ningsanont et al., 2003).

作用機序

将来の方向性

特性

IUPAC Name |

(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJRUTSPEDPIBP-KOLCDFICSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

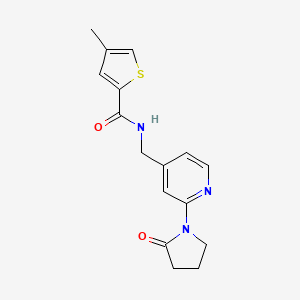

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)

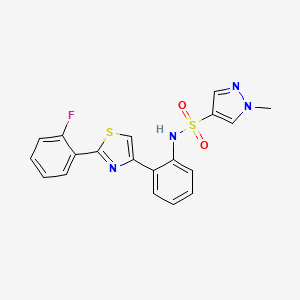

![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3008475.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)

![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)

![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)